2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
CAS No.:
Cat. No.: VC17660119
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O3 |
|---|---|
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | 2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid |
| Standard InChI | InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13) |
| Standard InChI Key | JBMZPAMKQDZASL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C(C(C(=O)O)N)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid, reflects its β-hydroxy-α-amino acid backbone substituted with a pyridin-4-yl group. Key structural features include:
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A pyridine ring at the β-position, contributing to aromaticity and potential π-π interactions.
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A hydroxyl group (-OH) adjacent to the pyridine ring, enabling hydrogen bonding.
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A carboxylic acid group (-COOH) and amino group (-NH), typical of α-amino acids.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.18 g/mol |
| Canonical SMILES | C1=CN=CC=C1C(C(C(=O)O)N)O |
| Hydrogen Bond Donors | 3 (NH, OH, COOH) |
| Hydrogen Bond Acceptors | 5 (N, O from pyridine, COOH) |
The hydrochloride salt derivative (, MW: 218.64 g/mol) is commonly used in research to enhance solubility and stability. The pyridine ring’s electron-withdrawing nature influences the compound’s acidity, with the carboxylic acid group exhibiting a pKa of approximately 2.1, comparable to other α-amino acids.
Synthesis and Industrial Production
Synthetic routes to 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid often involve multi-step condensation reactions. A representative method includes:
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Aldol Addition: Reaction of glycine with pyridine-4-carboxaldehyde under enzymatic catalysis (e.g., d-threonine aldolase).
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Optimized Conditions:
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Temperature: 25–37°C for enzyme stability.
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pH: 7.0–8.0 to maximize catalytic activity.
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Substrate molar ratio (glycine:aldehyde): 1:1.5 to minimize side products.
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Industrial-scale production employs recombinant Escherichia coli strains engineered to overexpress d-threonine aldolase, achieving yields >80% under optimized fermentation conditions.
Table 2: Synthetic Methods Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic Aldol Addition | 85 | 98 | High |
| Chemical Condensation | 60 | 90 | Moderate |
Biological Activity and Mechanism of Action
The compound’s biological activity stems from its structural mimicry of endogenous amino acids and its ability to interact with enzymatic targets:
Enzyme Inhibition
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Iron Chelation: The hydroxyl and amino groups facilitate iron binding, disrupting metalloenzyme function. This mechanism is exploited in anticancer research to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.
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Neurotransmitter Analog: Structural similarity to glutamate enables modulation of NMDA receptors, suggesting neuroprotective applications.
Pharmacodynamic Profile
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Antineoplastic Activity: In vitro studies demonstrate IC values of 12–15 μM against HeLa and MCF-7 cell lines.
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Neuroprotection: Reduces glutamate-induced excitotoxicity in neuronal cultures by 40% at 10 μM.
| Activity | Model System | Effect Size |
|---|---|---|
| Antiproliferative | HeLa Cells | IC: 14 μM |
| Neuroprotective | Rat Cortical Neurons | 40% Reduction in Excitotoxicity |
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for small-molecule inhibitors targeting:
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Kinases: Modifications to the pyridine ring enhance selectivity for tyrosine kinases.
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Proteases: Carboxylic acid group facilitates binding to catalytic sites.
Diagnostic Agents
Radiolabeled derivatives (e.g., -labeled analogs) are used in PET imaging to track amino acid metabolism in tumors.
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparison
| Compound | Molecular Formula | Unique Feature | Biological Activity |
|---|---|---|---|
| 2-Amino-3-hydroxypropanoic acid | No aromatic ring | Glycine receptor modulation | |
| 4-Pyridinecarboxylic acid | Free carboxylic acid | Antibacterial activity | |
| This Compound | Pyridine + hydroxyl + amino | Antineoplastic, neuroprotective |
The pyridine moiety distinguishes this compound by enabling aromatic stacking interactions absent in aliphatic analogs, enhancing target binding affinity.
Challenges and Future Directions
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Synthetic Complexity: Steric hindrance from the pyridine ring complicates large-scale synthesis.
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Bioavailability: Low membrane permeability due to ionization at physiological pH limits in vivo efficacy.
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Future Strategies:
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Prodrug Design: Esterification of the carboxylic acid group to improve absorption.
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Nanoparticle Delivery: Encapsulation to enhance tumor targeting.
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